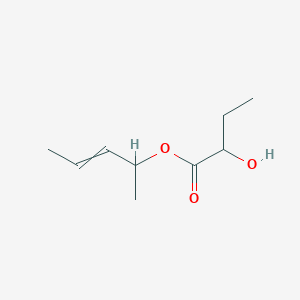
Pent-3-en-2-yl 2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-3-en-2-yl 2-hydroxybutanoate is an organic compound that belongs to the ester family It is characterized by the presence of an ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-en-2-yl 2-hydroxybutanoate typically involves the esterification reaction between pent-3-en-2-ol and 2-hydroxybutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-3-en-2-yl 2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Applications De Recherche Scientifique
Pent-3-en-2-yl 2-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of Pent-3-en-2-yl 2-hydroxybutanoate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released products can then participate in various biochemical pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-3-en-2-yl acetate: Similar ester structure but with an acetate group instead of a hydroxybutanoate group.
Pent-3-en-2-yl propanoate: Similar ester structure but with a propanoate group instead of a hydroxybutanoate group.
2-Methylbut-3-en-2-yl 2-hydroxybutanoate: Similar ester structure but with a methyl group on the but-3-en-2-yl moiety.
Uniqueness
Pent-3-en-2-yl 2-hydroxybutanoate is unique due to the presence of both an unsaturated alkene group and a hydroxybutanoate ester group
Propriétés
Numéro CAS |
114390-64-6 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
pent-3-en-2-yl 2-hydroxybutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-7(3)12-9(11)8(10)5-2/h4,6-8,10H,5H2,1-3H3 |
Clé InChI |
NOJWFILGEBERJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC(C)C=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


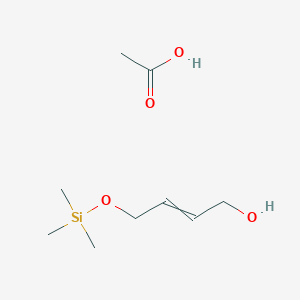
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
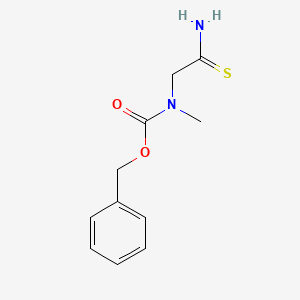
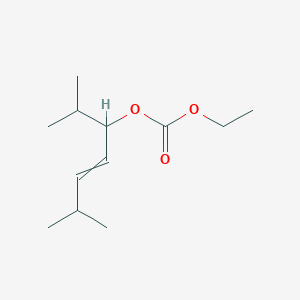

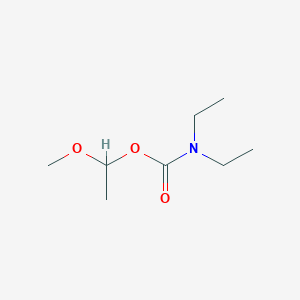
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
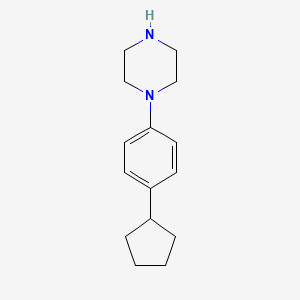
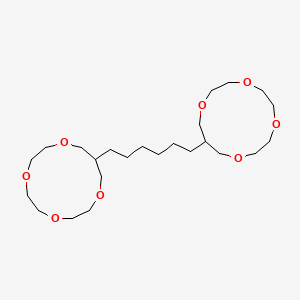

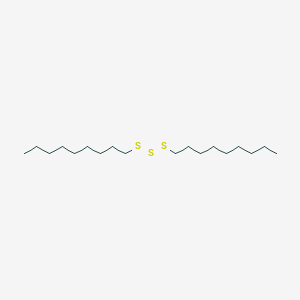
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
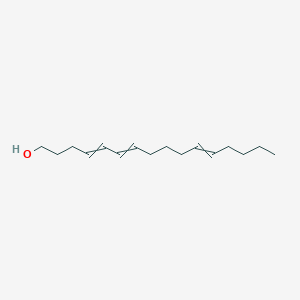
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
